Telekin
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Overview
Description
Telekin is a naturally occurring eudesmane-type sesquiterpene lactone compound found in various medicinal plants, including Carpesium divaricatum and Telekia speciosa . It has garnered significant attention due to its potent antitumor and anti-inflammatory properties . This compound has been studied extensively for its ability to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy .
Preparation Methods
Telekin can be synthesized through various methods, including the Michael addition reaction. In one study, a series of 13-amino derivatives of this compound were synthesized using this method . The reaction conditions involved the use of dimethylamine as a reagent, and the relative configurations of the derivatives were confirmed through single crystal X-ray diffraction . Industrial production methods for this compound typically involve extraction from natural sources, such as Carpesium divaricatum, followed by purification processes to isolate the compound .
Chemical Reactions Analysis
Telekin undergoes several types of chemical reactions, including Michael addition, oxidation, and reduction . The Michael addition reaction is commonly used to synthesize derivatives of this compound, where amines are added to the compound . Oxidation reactions can modify the functional groups of this compound, potentially enhancing its biological activity . Common reagents used in these reactions include dimethylamine for Michael addition and various oxidizing agents for oxidation reactions . The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit enhanced cytotoxic activity against cancer cells .
Scientific Research Applications
Telekin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a starting material for the synthesis of various derivatives with potential therapeutic applications . In biology, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the mitochondria-mediated pathway . In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of hepatocellular carcinoma and other types of cancer . Additionally, this compound has demonstrated anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases . In industry, this compound is used in the development of new pharmaceuticals and as a research tool for studying the mechanisms of cancer cell proliferation and apoptosis.
Mechanism of Action
Telekin exerts its effects through several molecular targets and pathways. One of the primary mechanisms of action is the induction of apoptosis in cancer cells via the mitochondria-mediated pathway . This compound induces the loss of mitochondrial membrane potential, increases the levels of intracellular free calcium and reactive oxygen species, and activates caspase-9 and caspase-3 . Additionally, this compound has been shown to induce cell cycle arrest at the G2/M phase by activating the p38 MAPK signaling pathway . This pathway involves the phosphorylation of Cdc25A and Cdc2, leading to decreased levels of Cyclin B1 and ultimately resulting in cell cycle arrest .
Comparison with Similar Compounds
Telekin is unique among sesquiterpene lactones due to its potent antitumor and anti-inflammatory properties . Similar compounds include artemisinin, thapsigargin, and parthenolide, which also exhibit antitumor activity . this compound’s ability to induce apoptosis through the mitochondria-mediated pathway and its activation of the p38 MAPK signaling pathway distinguish it from these other compounds . Additionally, this compound’s derivatives, such as the 13-amino derivatives, have shown enhanced cytotoxic activity compared to this compound itself .
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3aR,4aR,8aR,9aR)-4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-12-11(7-15(9,14)17)10(2)13(16)18-12/h11-12,17H,1-2,4-8H2,3H3/t11-,12-,14-,15-/m1/s1 |
InChI Key |
LIDPBIULZNRIJE-QHSBEEBCSA-N |
SMILES |
CC12CCCC(=C)C1(CC3C(C2)OC(=O)C3=C)O |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@@]1(C[C@H]3[C@@H](C2)OC(=O)C3=C)O |
Canonical SMILES |
CC12CCCC(=C)C1(CC3C(C2)OC(=O)C3=C)O |
Synonyms |
telekin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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